molecular formula C10H13NO3 B13149271 5-(1,4-Oxazepan-4-yl)furan-2-carbaldehyde

5-(1,4-Oxazepan-4-yl)furan-2-carbaldehyde

Cat. No.: B13149271
M. Wt: 195.21 g/mol
InChI Key: IMKFRYVJZYOAGU-UHFFFAOYSA-N
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Description

5-(1,4-Oxazepan-4-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol It is characterized by the presence of an oxazepane ring fused to a furan ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,4-Oxazepan-4-yl)furan-2-carbaldehyde can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines in the presence of acetic acid . This reaction typically requires refluxing conditions and results in good to high yields of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar multi-component condensation reactions. The scalability of these reactions makes them suitable for industrial applications, provided that the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1,4-Oxazepan-4-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 5-(1,4-Oxazepan-4-yl)furan-2-carboxylic acid.

    Reduction: Formation of 5-(1,4-Oxazepan-4-yl)furan-2-methanol.

    Substitution: Formation of various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(1,4-Oxazepan-4-yl)furan-2-carbaldehyde exerts its effects is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets and pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,4-Oxazepan-4-yl)furan-2-carbaldehyde is unique due to the presence of the oxazepane ring, which imparts distinct chemical and biological properties compared to other furan-2-carbaldehyde derivatives

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

5-(1,4-oxazepan-4-yl)furan-2-carbaldehyde

InChI

InChI=1S/C10H13NO3/c12-8-9-2-3-10(14-9)11-4-1-6-13-7-5-11/h2-3,8H,1,4-7H2

InChI Key

IMKFRYVJZYOAGU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOC1)C2=CC=C(O2)C=O

Origin of Product

United States

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